Copper linoleate

Description

Historical Context and Evolution of Research on Copper Linoleate (B1235992)

The investigation into copper linoleate is part of the larger history of copper compounds and metal soaps. Copper compounds have been utilized for centuries, with one of the earliest significant applications being the "Bordeaux mix," a combination of copper sulfate (B86663) and lime used as a fungicide on grapevines in the 19th century. growertalks.com Research into more refined and safer copper-based fungicides continued, leading to the development of this compound in 1964, which was commercialized under names like Camelot for use in ornamental horticulture. growertalks.com

Early research also inadvertently involved the formation of this compound in the context of art conservation. Studies on the degradation of historical oil paintings revealed that copper-containing pigments, such as verdigris (copper acetate), could react with fatty acids present in the oil binders, like linoleic acid. researchgate.netlrmh.fr This reaction forms copper carboxylates, including this compound, leading to discoloration and structural changes in the paint layer. researchgate.net

More targeted research has since focused on harnessing the specific properties of this compound. A significant area of study has been its application as a wood preservative, leveraging its fungicidal properties to protect timber from decay. openpharmaceuticalsciencesjournal.comresearchgate.netresearchgate.net The evolution of research has thus seen this compound transition from a component in broad-spectrum agricultural fungicides and an observed degradation product in art to a specifically synthesized compound for industrial applications like material preservation and catalysis.

| Date | Development / Research Finding | Area of Research | Reference |

|---|---|---|---|

| 1800s | Development of Bordeaux mix (copper sulfate and lime), an early copper fungicide. | Agriculture / Fungicides | growertalks.com |

| 1964 | This compound is developed as a safer and more effective crop fungicide. | Agriculture / Fungicides | growertalks.com |

| 1995 | A study is published on this compound as a low-toxicity, heavy-duty wood preservative. | Materials Science | researchgate.net |

| 2002 | Research details the chemical reactions between copper pigments and fatty acids (e.g., linoleic acid) in oil paintings, forming copper carboxylates. | Art Conservation / Chemistry | researchgate.netlrmh.fr |

| 2018 | Studies characterize copper soaps derived from various oils for their antimicrobial properties. | Applied Chemistry / Microbiology | openpharmaceuticalsciencesjournal.com |

Significance of Fatty Acid Metal Soaps in Contemporary Chemistry

Fatty acid metal soaps are a class of compounds formed by substituting the acidic proton of a fatty acid with a metal ion. wikipedia.org Unlike the water-soluble sodium and potassium salts commonly known as household soaps, other metal soaps (e.g., those of copper, calcium, zinc, magnesium) are generally insoluble in water but soluble in nonpolar organic solvents. cfmot.deaip.org This property is central to their wide-ranging industrial applications. cfmot.de

These compounds serve numerous functions in modern chemistry and industry:

Lubricants and Release Agents : Their waxy nature provides excellent sliding and separating effects, making them useful as lubricants in plastics processing and for treating paper. cfmot.de

Stabilizers and Thickeners : Metal soaps like aluminum soaps are used as thickening agents in cosmetics and greases, while mixed calcium/zinc soaps act as heat stabilizers for polymers like polyvinyl chloride. wikipedia.org

Drying Agents (Driers) : Soaps of metals like cobalt, iron, and manganese are incorporated into paints and varnishes, where they act as catalysts to promote the oxidative crosslinking of unsaturated oils, accelerating the drying process. wikipedia.org

Water Repellents : Their hydrophobic nature makes them effective water-repellent agents. cfmot.de

Catalysts : Metal soaps are investigated as catalysts in various chemical transformations, including the decomposition of hydroperoxides. wikipedia.orgtandfonline.com

The ability to form gels, act as preservatives, and serve as pharmaceutical excipients further underscores their versatility. cfmot.de In cultural heritage science, the identification of metal soaps is crucial for understanding the degradation processes of artifacts like oil paintings and for assessing the preservation state of lipids in archaeological remains. nih.gov

| Metal Ion | Example Soap | Primary Application(s) | Reference |

|---|---|---|---|

| Copper (Cu) | Copper Stearate (B1226849), this compound | Antifouling paints, fungicide, wood preservative, catalyst. | openpharmaceuticalsciencesjournal.comwikipedia.org |

| Calcium (Ca) | Calcium Stearate | Lubricant, release agent, food additive (E470b), PVC stabilizer. | wikipedia.org |

| Zinc (Zn) | Zinc Stearate | Release agent in plastics/rubber, cosmetics, paint thickener. | cfmot.deaip.org |

| Magnesium (Mg) | Magnesium Stearate | Excipient in pharmaceuticals, release agent. | wikipedia.orgcfmot.de |

| Aluminum (Al) | Aluminum Stearate | Thickening agent for greases and cosmetics, waterproofing agent. | wikipedia.orgaip.org |

| Cobalt (Co), Manganese (Mn) | Cobalt/Manganese Naphthenate | Drying agents (driers) in oil-based paints and varnishes. | wikipedia.orgcfmot.de |

Scope and Research Trajectories of this compound Studies

Contemporary research on this compound and related copper carboxylates is multifaceted, extending into catalysis, materials science, and analytical studies. The primary research trajectories focus on leveraging its chemical reactivity and specific properties.

Catalysis: A significant area of investigation is the catalytic activity of copper compounds. This compound, like other copper soaps, has been studied for its role in promoting oxidation-reduction reactions. Research has explored its ability to catalyze the decomposition of lipid hydroperoxides, which is relevant to understanding and controlling lipid oxidation processes. tandfonline.comtandfonline.com Studies have shown that copper, in combination with substances like ascorbic acid, can have complex catalytic or inhibitory effects on the oxidation of linoleate, depending on the concentrations. nih.gov The broader field of copper-based catalysts is crucial for industrial processes such as hydrogenation of vegetable oils and the synthesis of fuels and chemicals. lbl.govmdpi.comacs.org

Materials Science: The application of this compound as a material preservative continues to be a key research focus. Its fungicidal and antimicrobial properties are utilized in the development of wood preservatives and antifouling paints. openpharmaceuticalsciencesjournal.comresearchgate.netwikipedia.org Furthermore, research has demonstrated the use of linoleic acid as a capping agent in the synthesis of copper nanoparticles. nih.gov In this process, the linoleate moiety stabilizes the nanoparticles, controlling their size and preventing aggregation, which is critical for their application in fields like electronics and catalysis. nih.gov

Analytical and Spectroscopic Studies: Detailed characterization of this compound is fundamental to understanding its function. Spectroscopic techniques are heavily employed in its study. Infrared (IR) spectroscopy, for instance, is used to identify the formation of the copper-carboxylate bond, with characteristic bands confirming the complexation of copper with linoleic acid. researchgate.netlrmh.fr Studies have also used techniques like electron paramagnetic resonance (EPR) to probe the structure of the copper complexes formed. lrmh.fr These analytical investigations are essential for elucidating reaction mechanisms, such as those occurring in the curing of paints or the degradation of cultural artifacts. researchgate.net

| Property | Description / Value | Method of Observation | Reference |

|---|---|---|---|

| Physical State | Oil / Amorphous Powder | Visual Observation | lrmh.fr |

| Solubility | Insoluble in water; Soluble in organic solvents like dichloromethane. | Solvent Extraction | lrmh.frcfmot.de |

| Infrared (IR) Absorption | Characteristic band for carboxylato-Cu(II) complex near 1610 cm⁻¹; Band at 669 cm⁻¹ also noted. | Infrared Spectroscopy (IR) | researchgate.netlrmh.fr |

| Visible Light Absorption | Absorption maximum at 670 nm. | Visible Light Spectroscopy | lrmh.fr |

| Synthesis Method | Reaction of alkali salts of linoleic acid with copper(II) acetate (B1210297) in an organic solvent. | Direct Metathesis / Ligand Exchange | lrmh.fropenpharmaceuticalsciencesjournal.com |

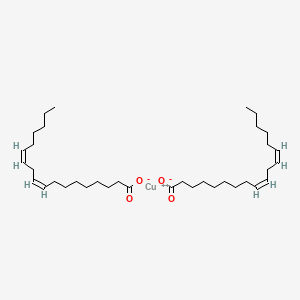

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

copper;(9Z,12Z)-octadeca-9,12-dienoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C18H32O2.Cu/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2*6-7,9-10H,2-5,8,11-17H2,1H3,(H,19,20);/q;;+2/p-2/b2*7-6-,10-9-; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXGHLNDIGXESIH-GRVYQHKQSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)[O-].CCCCCC=CCC=CCCCCCCCC(=O)[O-].[Cu+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\CCCCCCCC(=O)[O-].CCCCC/C=C\C/C=C\CCCCCCCC(=O)[O-].[Cu+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H62CuO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10892392 | |

| Record name | Linoleic acid copper(2+) salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10892392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

622.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7721-15-5, 63815-61-2 | |

| Record name | Copper linoleate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007721155 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9,12-Octadecadienoic acid (9Z,12Z)-, copper salt (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Linoleic acid copper(2+) salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10892392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Copper (9Z,12Z)-octadeca-9,12-dienoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.872 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | COPPER LINOLEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q3A4C2XS0A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Characterization Techniques for Copper Linoleate

Spectroscopic Analysis

Spectroscopic analysis provides detailed molecular-level information about copper linoleate's structure, bonding, and electronic transitions. Infrared and UV-Vis spectroscopies are fundamental tools for these investigations.

Infrared (IR) spectroscopy is a crucial technique for understanding how the linoleate (B1235992) ligand coordinates to the copper(II) ion. The vibrational frequencies of the carboxylate group (COO⁻) are particularly sensitive to the coordination mode. wits.ac.za

The coordination of the carboxylate group to a metal ion significantly alters the vibrational frequencies of the C=O bonds. In the free linoleic acid, the carboxylic acid group shows a characteristic C=O stretching vibration. Upon deprotonation and coordination to the copper ion, this is replaced by two distinct stretching vibrations: an asymmetric (νₐₛ) and a symmetric (νₛ) stretch of the COO⁻ group. The positions of these bands and the separation between them (Δν = νₐₛ - νₛ) are diagnostic of the coordination geometry. wits.ac.zamdpi.com

For many copper(II) carboxylates, a dimeric "paddle-wheel" structure is common, where four carboxylate ligands bridge two copper centers in a syn-syn fashion. core.ac.uknih.govanalis.com.my This bridging bidentate coordination leads to specific frequency ranges for the carboxylate stretches. For instance, in copper oleate (B1233923), a compound structurally similar to this compound, asymmetric and symmetric stretching vibrations have been observed at approximately 1590 cm⁻¹ and 1432 cm⁻¹, respectively. analis.com.my Generally, for copper carboxylates, the asymmetric stretching band appears in the 1610-1560 cm⁻¹ range, while the symmetric stretching band is found between 1440-1360 cm⁻¹. researchgate.netresearchgate.net

The magnitude of the separation (Δν) between these two frequencies is a key indicator of the coordination mode. A smaller Δν value is typically associated with bridging or chelating bidentate coordination, whereas a larger separation is characteristic of monodentate coordination. wits.ac.zamdpi.comrsc.org This is because in the monodentate form, the two oxygen atoms of the carboxylate group are less electronically equivalent, resembling a C=O double bond and a C-O single bond. wits.ac.za

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Coordination Mode Indication |

|---|---|---|

| Asymmetric COO⁻ Stretch (νₐₛ) | 1560 - 1610 | The separation (Δν = νₐₛ - νₛ) helps determine the coordination. Smaller Δν values suggest bridging bidentate coordination, common in dimeric copper carboxylates. mdpi.comrsc.org |

| Symmetric COO⁻ Stretch (νₛ) | 1360 - 1440 |

Beyond the carboxylate group, the long aliphatic chain of the linoleate ligand exhibits its own characteristic vibrations. The symmetric and asymmetric stretching modes of the methylene (B1212753) (CH₂) and methyl (CH₃) groups are typically observed in the 2850-2950 cm⁻¹ region. researchgate.net Specifically, the symmetric CH₂ stretching usually appears at 2857–2850 cm⁻¹. mdpi.com While these are characteristic of the fatty acid chain itself, their presence confirms the integrity of the ligand within the complex. Other deformation vibrations, such as scissoring, wagging, and twisting of the CH₂ groups, occur at lower frequencies and can provide information about the conformational order of the alkyl chains. core.ac.uk

Electronic absorption spectroscopy, or UV-Vis spectroscopy, provides insights into the electronic structure of the copper(II) center and the nature of the charge transfer transitions within the molecule.

This compound displays characteristic Ligand-to-Metal Charge Transfer (LMCT) bands in its UV-Vis spectrum. These transitions involve the excitation of an electron from a ligand-based orbital to a metal-based d-orbital. In dimeric copper(II) carboxylates, a distinctive feature is a shoulder band that typically appears in the near-UV region, around 350-400 nm. mdpi.comchem-soc.si This band is often considered diagnostic for the paddle-wheel dinuclear structure. mdpi.comchem-soc.si Additional intense absorption bands originating from π → π* transitions within the ligand and other LMCT transitions can be observed at lower wavelengths, often below 300 nm. mdpi.comchem-soc.sinsc.ru

The presence of a partially filled d-shell in the copper(II) ion (3d⁹ configuration) allows for electronic transitions between d-orbitals. jocpr.com These d-d transitions are typically weak and appear as a broad absorption band in the visible region of the spectrum. For this compound and similar copper(II) carboxylates, this band is generally centered around 670-750 nm. analis.com.mychem-soc.silrmh.fr

The position, shape, and intensity of this d-d band are sensitive to the coordination geometry and stereochemistry around the copper ion. mdpi.com The 3d⁹ electronic configuration often leads to distorted geometries, most commonly a square pyramidal or distorted octahedral environment. nih.govjocpr.com For example, a broad, asymmetric d-d band with a shoulder at higher wavelengths (e.g., ~1000 nm) can be indicative of a distorted square pyramidal coordination geometry. mdpi.com For a complex with octahedral local symmetry, this transition can be assigned as ²E₉ → ²T₂₉. unito.it The analysis of the d-d transition is therefore a powerful tool for elucidating the stereochemical environment of the copper centers in the complex. ub.edu

| Transition Type | Typical Wavelength (λₘₐₓ) | Structural Information Provided |

|---|---|---|

| d-d Transition | ~670 - 750 nm | Indicates the stereochemistry of the Cu(II) center (e.g., distorted square pyramidal). analis.com.mymdpi.comlrmh.fr |

| LMCT (dinuclear signature) | ~350 - 400 nm (shoulder) | Characteristic of dimeric paddle-wheel structures. mdpi.comchem-soc.si |

| LMCT / Ligand π → π* | < 300 nm | Charge transfer and internal ligand transitions. chem-soc.sinsc.ru |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of chemical compounds by observing the magnetic properties of atomic nuclei. fepbl.compreprints.org It is highly effective for determining the connectivity, conformation, and dynamic interactions within a molecule at the atomic level. preprints.orgnih.gov For this compound, NMR helps in elucidating the arrangement of atoms within the linoleate ligand and its coordination with the copper ion.

In the analysis of metal complexes, the presence of a paramagnetic metal ion like copper(II) can significantly influence the NMR spectrum. The paramagnetic nature of the Cu(II) ion can cause broadening of the NMR resonance signals of nearby nuclei. nih.gov In studies of copper(II) linoleate, a paramagnetic effect has been observed on the ethylenic protons of the linoleate ligand. lrmh.fr However, some research has also noted the absence of a significant paramagnetic shift in the ¹H-NMR signals, which suggests the formation of a diamagnetic complex. lrmh.fr This has been interpreted as evidence for a dimeric structure where a metal-metal bond exists between two copper(II) ions, leading to the pairing of the unpaired electrons. lrmh.fr

The structural analysis of the linoleate ligand itself can be confirmed using various one-dimensional (1D) and two-dimensional (2D) NMR techniques. researchgate.netresearchgate.netmdpi.com These methods help to identify the specific proton and carbon environments within the fatty acid chain, confirming the structure of the ligand bound to the copper center. researchgate.netresearchgate.net

Table 1: Key NMR Observations for Copper(II) Linoleate and Related Compounds

| Technique | Observation | Implication | Source |

|---|---|---|---|

| ¹H-NMR | Paramagnetic effect on ethylenic protons. | Proximity of the protons to the paramagnetic Cu(II) center. | lrmh.fr |

| ¹H-NMR | Absence of a paramagnetic shift. | Suggests a diamagnetic dimeric structure with a Cu-Cu bond. | lrmh.fr |

| 1D & 2D NMR | Characterization of fatty acid chain signals. | Elucidation and confirmation of the linoleate ligand structure. | researchgate.netresearchgate.net |

Diffraction and Microscopic Analysis

Electron Microscopy (TEM, SEM, HRSEM) for Morphology and Size Distribution

Electron microscopy techniques are indispensable for visualizing the morphology (shape and structure) and size distribution of materials at the micro- and nanoscale. measurlabs.come3s-conferences.org

Transmission Electron Microscopy (TEM): In TEM, a beam of electrons is transmitted through an ultra-thin specimen. thermofisher.com This allows for much higher resolution imaging than SEM, providing detailed information about the internal structure, crystallinity, and size and shape of individual particles. thermofisher.comresearchgate.net If this compound were used to produce nanoparticles, TEM would be essential for characterizing their size distribution and observing their internal structure, such as identifying a single crystal or polycrystalline domains. researchgate.net

High-Resolution Scanning Electron Microscopy (HRSEM): HRSEM is an advanced form of SEM that offers significantly improved spatial resolution, bridging the gap between conventional SEM and TEM. It is particularly useful for detailed surface imaging of nanomaterials.

These microscopy techniques are often used in conjunction. SEM can provide a broad overview of the sample's morphology, while TEM offers a closer look at the size, shape, and internal features of the constituent nanoparticles. measurlabs.commedcraveonline.com

Surface Morphology and Particle Shape Analysis

The surface morphology and particle shape of this compound and related copper carboxylates are typically investigated using high-resolution microscopy techniques such as Field Emission Scanning Electron Microscopy (FESEM) and Transmission Electron Microscopy (TEM). These methods provide direct visualization of the material's structure at the micro- and nanoscale.

Detailed research findings on long-chain copper carboxylates, which are structurally similar to this compound, reveal distinct morphological characteristics. For instance, copper(II) palmitate, when synthesized electrochemically, has been observed to form nano-sized, matchstick-like structures. researchgate.net In another study, electrochemically synthesized copper(II) oleate was found to exhibit thread-like structures. lrmh.fr

When prepared as nanoparticles, the morphology can be controlled to achieve specific shapes and sizes. Copper nanoparticles, in general, have been synthesized to be spherical, with some studies showing a tendency for agglomeration. scirp.orgmedcraveonline.com TEM analysis of copper nanoparticles stabilized with surfactants can show well-dispersed, spherical particles with diameters in the nanometer range. For example, TEM images of copper/copper oxide nanoparticles have shown spherical particles with an average size between 6 and 7 nm. researchgate.net The morphology of copper-based composites, as seen through SEM, can show a uniform distribution of particles within a matrix. dergipark.org.tr

These findings suggest that the morphology of this compound can range from crystalline, thread-like or rod-like structures in its bulk form to spherical or other controlled shapes when synthesized as nanoparticles. The specific morphology is highly dependent on the synthesis method and conditions.

Table 1: Observed Morphologies of Copper Carboxylates and Nanoparticles

| Compound/Nanoparticle | Technique | Observed Morphology | Source(s) |

| Copper(II) Palmitate | FESEM/TEM | Nano-sized matchstick-like structures | researchgate.net |

| Copper(II) Oleate | FESEM | Thread-like structures | lrmh.fr |

| Copper Nanoparticles | SEM | Spherical, with a tendency to agglomerate | scirp.orgmedcraveonline.com |

| Copper/Copper Oxide Nanoparticles | TEM | Spherical, average diameter 6-7 nm | researchgate.net |

| Copper Nanoparticles | TEM | Triangular shaped, poly-disperse | nih.gov |

This table presents data for copper carboxylates closely related to this compound and general copper nanoparticles to infer potential morphologies.

Nanoparticle Size Distribution Quantification

The quantification of nanoparticle size distribution is essential for applications where particle size plays a critical role. TEM and Dynamic Light Scattering (DLS) are the primary techniques used for this purpose.

For copper-containing nanoparticles, research has demonstrated a range of achievable sizes. TEM analysis of electrochemically synthesized copper(II) palmitate revealed the presence of nanoparticles with diameters ranging from 2 to 3 nm. researchgate.net Studies on copper nanoparticles have reported average particle sizes from as small as under 2 nm to larger agglomerates of 30 to 50 nm. medcraveonline.comresearchgate.net For instance, copper nanoparticles synthesized using a chemical reduction method were found to have an average particle size of around 30 nm, which was corroborated by both TEM and DLS. medcraveonline.com Another study on copper nanoparticles showed a size range of 23 to 39 nm. nih.gov

The particle size distribution can be influenced by synthesis parameters. For example, in the electrochemical synthesis of a copper(II) stearate (B1226849) complex, the average particle size increased from approximately 2.5 nm to 6.6 nm as the applied voltage was increased.

Table 2: Representative Nanoparticle Size Data for Copper-Based Materials

| Material | Technique | Average Particle Size/Range | Source(s) |

| Copper(II) Palmitate Nanoparticles | TEM | 2 - 3 nm | researchgate.net |

| Copper Nanoparticles | TEM | 30 - 50 nm | medcraveonline.com |

| Copper Nanoparticles | TEM | 23 - 39 nm | nih.gov |

| Copper/Copper Oxide Nanoparticles | TEM | 6 - 7 nm | researchgate.net |

This table provides size distribution data from related copper carboxylates and nanoparticles to illustrate the typical size ranges observed for this compound nanoparticles.

Energy-Dispersive X-ray Spectroscopy (EDX) for Elemental Composition Verification

Energy-Dispersive X-ray Spectroscopy (EDX or EDS) is a standard analytical technique coupled with electron microscopy (SEM or TEM) to confirm the elemental composition of a sample. gatan.com It works by detecting the characteristic X-rays emitted from a material when bombarded with an electron beam. gatan.com Each element produces a unique set of X-ray peaks, allowing for qualitative and quantitative analysis of the elemental makeup. globalsino.com

For this compound, EDX analysis is used to verify the presence of copper, carbon, and oxygen and to ensure the purity of the compound. EDX spectra of copper-based materials will show distinct peaks corresponding to the electron shells of copper (e.g., Kα, Kβ, and Lα lines). globalsino.com For example, a typical EDX profile for pure copper shows strong peaks at approximately 8.04 keV (Kα), 8.91 keV (Kβ), and 0.93 keV (Lα). globalsino.com

In the analysis of synthesized copper nanoparticles, EDX has been used to confirm the primary composition of copper and oxygen, with results indicating nearly stoichiometric ratios for CuO nanoparticles. scirp.org For instance, one study reported the weight percentages of oxygen as 8.73% and copper as 91.27%. scirp.org In the characterization of copper-alginate beads, EDX analysis confirmed the presence of copper, carbon, and oxygen. researchgate.net

Table 3: Example EDX Data for a Copper-Based Material

| Element | Energy (keV) | Weight % |

| O | 0.525 | 8.73 |

| Cu | 8.040 | 91.27 |

This table is based on data for CuO nanoparticles and serves as an illustrative example of the type of data obtained from an EDX analysis. Source: scirp.org

Other Analytical and Characterization Methods

Beyond the core techniques of microscopy and spectroscopy, other methods provide valuable information about the fundamental composition and behavior of this compound in solution.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, and other elements (like copper) in a compound. This is crucial for verifying the empirical formula of a synthesized compound like copper(II) linoleate. The experimentally determined percentages are compared against the theoretically calculated values based on the compound's presumed molecular formula, Cu(C₁₈H₃₁O₂)₂.

One study on the synthesis of copper(II) linoleate reported the following elemental analysis results:

Table 4: Elemental Analysis of Copper(II) Linoleate

| Element | Calculated (%) | Found (%) | Source |

| Carbon (C) | 72.12 | 72.65 | lrmh.fr |

| Hydrogen (H) | 8.71 | 9.55 | lrmh.fr |

The close agreement between the calculated and found percentages confirms the successful synthesis of the target compound.

Dynamic Light Scattering (DLS) for Particle Hydrodynamic Size and Zeta Potential (where applicable)

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of small particles in a suspension. msesupplies.com It determines the hydrodynamic diameter of the particles, which is the diameter of a hypothetical sphere that diffuses at the same rate as the particle being measured. This technique is particularly useful for characterizing nanoparticles of this compound when dispersed in a liquid. The results from DLS can provide the average particle size (often reported as the Z-average) and a polydispersity index (PDI), which indicates the breadth of the size distribution. nanopartikel.info

Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles in a liquid and is a key indicator of the stability of a colloidal dispersion. nanopartikel.info A high absolute zeta potential (e.g., > ±30 mV) generally indicates good stability and resistance to aggregation. For this compound nanoparticles, the zeta potential would depend on the surface chemistry and the dispersing medium.

While specific DLS and zeta potential data for this compound are not abundant in the literature, studies on copper oxide and other copper nanoparticles provide relevant comparative data. For example, one study on CuO nanoparticles reported a hydrodynamic diameter of 82.24 nm with a PDI of 0.426 and a zeta potential of -4.69 mV. In another investigation, the hydrodynamic diameter of copper nanoparticles was reported to be approximately 394 nm. nih.gov

Table 5: Illustrative DLS and Zeta Potential Data for Copper-Based Nanoparticles

| Nanoparticle System | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Source(s) |

| CuO Nanoparticles | 82.24 | 0.426 | -4.69 | |

| Copper Nanoparticles | 394 ± 978 | - | - | nih.gov |

| Cu/CuO Nanoparticles | 390 ± 100 | 0.49 ± 0.11 | -16.7 ± 4.7 |

This table presents data for various copper-based nanoparticle systems to exemplify the parameters measured by DLS and zeta potential analysis.

Coordination Chemistry and Structural Aspects of Copper Linoleate

Ligand Binding and Complexation Mechanisms

The formation of copper linoleate (B1235992) involves the complexation of copper(II) ions with linoleate anions. This interaction is primarily governed by the coordination of the carboxylate group of the linoleic acid to the copper center.

The linoleate ligand, derived from linoleic acid, interacts with the copper(II) ion through its carboxylate head. Linoleic acid is a long-chain carboxylic acid with two cis double bonds, which constitute the bulk of the molecule. The interaction with the Cu(II) ion is largely electrostatic, involving the positively charged metal ion and the negatively charged carboxylate group. The long, flexible hydrocarbon tail of the linoleate ligand influences the physical properties of the resulting complex, rendering it an oil.

Spectroscopic evidence, particularly from ¹H-NMR, has shown a paramagnetic effect on the ethylenic protons of the linoleate ligand upon complexation with copper(II), confirming the binding of the ligand to the paramagnetic Cu(II) center. lrmh.fr

The carboxylate group of the linoleate ligand plays a crucial role in the coordination to the copper(II) ion. It can adopt several coordination modes, but for copper(II) carboxylates, a bridging bidentate mode is very common. researchgate.net In this mode, each carboxylate group bridges two copper(II) centers. This bridging is a key factor in the formation of multinuclear complexes.

Infrared (IR) spectroscopy is a powerful tool to probe the coordination mode of the carboxylate group. The difference (Δν) between the asymmetric (ν_as(COO⁻)) and symmetric (ν_s(COO⁻)) stretching frequencies of the carboxylate group can be indicative of its coordination. For copper linoleate, a narrow IR band at 1610 cm⁻¹ has been observed, which is characteristic of the binding of the linoleate to the copper(II) ion. lrmh.fr In a related study on copper oleate (B1233923), the difference (Δν) was found to be 158 cm⁻¹, which is indicative of a bridging bidentate coordination. scribd.com A Δν value of less than 200 cm⁻¹ is generally characteristic of bidentate carboxylates, as seen in copper(II) acetate (B1210297). openpharmaceuticalsciencesjournal.com

Table 1: Infrared Spectroscopic Data for Copper Carboxylates

| Compound | ν_as(COO⁻) (cm⁻¹) | ν_s(COO⁻) (cm⁻¹) | Δν (cm⁻¹) | Coordination Mode | Reference |

| This compound | 1610 | - | - | Bidentate (inferred) | lrmh.fr |

| Copper Oleate | 1598 | 1440 | 158 | Bridging Bidentate | scribd.com |

| Copper Stearate (B1226849) | 1585 | - | - | Bidentate | dntb.gov.ua |

| Copper Acetate | - | - | <200 | Bidentate | openpharmaceuticalsciencesjournal.com |

Note: Data for ν_s(COO⁻) and consequently Δν for this compound is not explicitly provided in the cited source, but the coordination is inferred from comparison with similar compounds.

Molecular Architecture and Geometries

In many copper(II) carboxylate complexes, the copper(II) ion exhibits a distorted square pyramidal or a distorted octahedral coordination geometry. For instance, in the dinuclear structure of copper(II) acetate monohydrate, each copper atom is coordinated by four oxygen atoms from the bridging acetate ligands in a square planar fashion, and an axial position is occupied by a water molecule, resulting in a square pyramidal geometry. researchgate.net In other cases, weak interactions with atoms from adjacent molecules or solvent molecules can lead to an elongated octahedral geometry. openpharmaceuticalsciencesjournal.com For copper soaps derived from sesame oil, a distorted octahedral stereochemistry around the metal ion has been proposed based on electronic absorption spectra. nationalmaglab.org

Electron Paramagnetic Resonance (EPR) spectroscopy provides insight into the electronic environment of the Cu(II) ion. The EPR spectrum of this compound suggests a binuclear or an infinite polymeric structure. openpharmaceuticalsciencesjournal.com This is consistent with the absence of a signal around g = 2, which would be expected for a mononuclear copper(II) ion. dntb.gov.ua

The bridging nature of the carboxylate ligands facilitates the formation of dimeric, binuclear, and polynuclear structures. The most common structural motif for copper(II) carboxylates is the dinuclear "paddle-wheel" cage. researchgate.netnih.gov In this structure, two copper(II) ions are bridged by four carboxylate ligands. The copper atoms are in close proximity, leading to antiferromagnetic coupling between the two d⁹ metal centers. nih.gov This metal-metal interaction is a defining feature of these complexes.

While a crystal structure for this compound is not available, the spectroscopic data strongly suggests the formation of such binuclear or even polynuclear structures. openpharmaceuticalsciencesjournal.com The oily consistency of this compound is likely due to the long, flexible alkyl chains of the linoleate ligands preventing regular packing into a crystalline lattice. Polynuclear structures can arise from the linking of these paddle-wheel units, potentially through further coordination of the carboxylate oxygen atoms or other bridging ligands. For example, some copper carboxylate complexes form one-dimensional chains. openpharmaceuticalsciencesjournal.com

Table 2: Structural Characteristics of Analagous Copper(II) Carboxylates

| Complex | Structural Motif | Cu-Cu Distance (Å) | Coordination Geometry | Reference |

| [Cu₂(O₂CCH₃)₄(H₂O)₂] | Dinuclear Paddle-wheel | 2.61 | Square Pyramidal | researchgate.netanalis.com.my |

| [Cu₂(O₂CC₇H₁₅)₄(Et₂nia)₂] | Binuclear Paddle-wheel | - | - | nih.gov |

| [Cu₂(pyr-COO⁻)₄(DMSO)₂] | Dinuclear | 2.5934 | Octahedral | |

| [Cu₂(phenylacetate)₄] | Dinuclear Paddle-wheel | 2.608 | Pentacoordinated | researchgate.net |

The synthesis conditions can have a significant impact on the final structure of copper carboxylate complexes. Factors such as the solvent, the presence of other coordinating ligands (co-ligands), temperature, and pH can influence whether a mononuclear, binuclear, or polynuclear species is formed. openpharmaceuticalsciencesjournal.com

For instance, the reaction of copper(II) salts with carboxylates in the presence of N-donor ligands like pyridine (B92270) can lead to the formation of mononuclear complexes where the carboxylate acts as a unidentate ligand, or binuclear complexes with the N-donor ligand in the axial position of the paddle-wheel structure. nih.gov The synthesis of this compound has been achieved through various methods, including the reaction of linoleic acid with copper(II) acetate in a two-phase system and by reacting ammonium (B1175870) linoleate with copper acetate. lrmh.fr An electrochemical method has also been reported for the synthesis of copper oleate, a closely related compound, where parameters like applied voltage and electrolyte concentration were optimized. These different synthetic routes can potentially lead to variations in the resulting complex's structure and aggregation state. The choice of solvent is also critical; for example, this compound is soluble in organic solvents like dichloromethane. lrmh.fr

Theoretical and Computational Approaches to this compound Structural Analysis

The intricate structural details and coordination chemistry of copper(II) linoleate, particularly its tendency to form complex polynuclear or amorphous structures, present significant challenges for purely experimental characterization. lrmh.fr Consequently, theoretical and computational methods have become indispensable tools for elucidating its molecular geometry, electronic structure, and dynamic behavior. These approaches not only complement experimental data but also provide predictive insights into the molecule's properties at an atomic level.

Computational Modeling of this compound Structures

While dedicated computational studies focused exclusively on this compound are not widely represented in public literature, the methodologies for modeling such organometallic complexes are well-established. Techniques like Density Functional Theory (DFT) and Molecular Dynamics (MD) are routinely applied to other copper(II) carboxylates and related systems, providing a robust framework for the theoretical investigation of this compound. researchgate.netacs.orgaps.org

Density Functional Theory (DFT)

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net It is particularly effective for transition metal complexes like this compound because it offers a favorable balance between computational cost and accuracy. acs.org DFT calculations can predict a variety of key structural and electronic parameters:

Optimized Molecular Geometry: DFT can be used to determine the most stable (lowest energy) three-dimensional structure of the this compound monomer and its oligomers. This includes predicting bond lengths, bond angles, and the coordination geometry around the copper(II) ion. For copper complexes, functionals such as B3LYP, B3PW91, and M06 are commonly employed with basis sets like LANL2DZ or 6-31G(d,p) to achieve reliable results. researchgate.netacs.org

Electronic Properties: These calculations can map the electron density and determine the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a critical parameter for understanding the chemical reactivity and kinetic stability of the molecule.

Spectroscopic Simulation: DFT can simulate vibrational spectra (Infrared and Raman), which can then be compared with experimental data to validate the calculated structure. researchgate.net Similarly, Time-Dependent DFT (TD-DFT) can be used to predict electronic absorption spectra (UV-Vis), helping to assign experimental absorption bands to specific electronic transitions. researchgate.net

Molecular Dynamics (MD) Simulations

Given that this compound is an oil at room temperature and tends to form aggregated structures, MD simulations are invaluable for understanding its dynamic properties. lrmh.fr MD simulations model the movement of atoms and molecules over time based on a classical force field, providing insights that are inaccessible through static quantum calculations. mdpi.com For this compound, MD simulations could explore:

Aggregate Formation: Simulating a system with multiple this compound molecules can reveal how they self-assemble into larger structures, such as the binuclear "paddle-wheel" conformations or extended polymeric chains suggested by experimental data. lrmh.fr

Conformational Dynamics: The long, flexible linoleate chains can adopt numerous conformations. MD simulations can track these changes, showing how the hydrocarbon tails interact and pack in the liquid state.

Solvent Effects: The behavior and structure of this compound can be modeled in the presence of different solvents, which is crucial for understanding its behavior in various applications, such as in paints or as a catalyst. researchgate.net

The table below summarizes the primary computational methods applicable to the study of this compound.

| Computational Method | Primary Purpose | Predicted Parameters | Relevant Research Context |

|---|---|---|---|

| Density Functional Theory (DFT) | Calculation of electronic structure and optimized geometry of static molecules. | Bond lengths, bond angles, coordination geometry, HOMO/LUMO energies, simulated IR and UV-Vis spectra. | Used extensively for various Cu(II) complexes to determine structure and electronic properties. researchgate.netacs.orgrsc.org |

| Molecular Dynamics (MD) | Simulation of the physical movements of atoms and molecules over time. | Aggregate structure, conformational changes, diffusion coefficients, interactions with solvent molecules. | Applied to simulate the behavior of related molecules like ethyl linoleate and other copper-containing systems. mdpi.comnorthwestern.edunih.gov |

Structure-Property Relationships through Advanced Analytical Tools

The correlation of molecular structure with macroscopic properties is fundamental to understanding and applying chemical compounds. For this compound, a combination of advanced analytical techniques provides the experimental data necessary to build and validate computational models, thereby establishing clear structure-property relationships.

Spectroscopic Analysis

Spectroscopy is a primary tool for probing the coordination environment of the copper(II) ion and the state of the linoleate ligand.

Infrared (IR) Spectroscopy: IR analysis is crucial for confirming the formation of the copper carboxylate salt. The key spectral change is the disappearance of the C=O stretching vibration from the free linoleic acid (typically around 1700-1745 cm⁻¹) and the appearance of two new bands corresponding to the asymmetric and symmetric stretching vibrations of the coordinated carboxylate group (COO⁻). lrmh.fropenpharmaceuticalsciencesjournal.com The positions of these bands provide clues about the coordination mode of the carboxylate ligand.

UV-Visible (UV-Vis) Spectroscopy: The electronic spectrum of copper(II) linoleate provides insight into the d-orbital electronic structure of the copper ion. A characteristic broad absorption band observed around 670-680 nm is attributed to the ²E_g → ²T₂_g d-d electronic transition, which is typical for Cu(II) ions in a distorted octahedral or square-pyramidal geometry. openpharmaceuticalsciencesjournal.com

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is highly sensitive to the magnetic environment of the unpaired electron in the d⁹ Cu(II) ion. Studies on analogous copper carboxylates have shown that a mononuclear copper(II) complex would be expected to show a distinct signal around g ≈ 2. lrmh.fr However, the EPR spectrum of this compound often lacks this feature, suggesting that the copper centers are in close proximity, leading to magnetic coupling. lrmh.fr This is strong evidence for a binuclear or polynuclear structure, a property that significantly influences its catalytic and chemical behavior. lrmh.frsrce.hr

Diffraction Analysis

X-ray Diffraction (XRD): Obtaining a single crystal of this compound for a complete structural solution is difficult because it exists as an oil or amorphous solid. lrmh.fr However, X-ray powder diffraction (XRD) on solid samples can provide valuable structural information. XRD patterns have been successfully measured for closely related metal soaps, including copper oleate and zinc linoleate. epa.govcambridge.orgcambridge.org These patterns reveal information about the packing of the molecules and the repeating distances between the layers of metal ions, which are separated by the long fatty acid chains.

The following interactive table summarizes the findings from various analytical tools and links them to the structural properties of this compound.

| Analytical Tool | Observed Data / Finding | Inferred Structural Property | Reference |

|---|---|---|---|

| Infrared (IR) Spectroscopy | Disappearance of C=O band (~1710 cm⁻¹); Appearance of asymmetric (~1580-1610 cm⁻¹) and symmetric (~1380-1400 cm⁻¹) COO⁻ bands. | Confirms formation of a copper carboxylate complex instead of a simple mixture. | lrmh.fropenpharmaceuticalsciencesjournal.com |

| UV-Visible (UV-Vis) Spectroscopy | Broad absorption band at 670-680 nm. | Indicates d-d transitions (²E_g → ²T₂_g) characteristic of a distorted octahedral or square-pyramidal Cu(II) coordination environment. | openpharmaceuticalsciencesjournal.com |

| Electron Paramagnetic Resonance (EPR) | Absence of the g ≈ 2 signal typical for mononuclear Cu(II). | Suggests magnetic coupling between adjacent copper ions, indicating a binuclear or polymeric structure. | lrmh.frsrce.hr |

| X-ray Diffraction (XRD) | Powder diffraction patterns measured for analogous metal soaps (e.g., copper oleate). | Provides data on the lamellar structure and packing of the molecules in the solid state. | epa.govcambridge.orgcambridge.org |

Catalytic Applications of Copper Linoleate and Copper Linoleate Systems

Hydrogenation Catalysis

The selective hydrogenation of unsaturated fatty acids is a cornerstone of oleochemistry. Copper-based catalysts have emerged as effective agents for this transformation, offering a distinct advantage in controlling the degree of saturation and minimizing undesirable side reactions.

Selective Hydrogenation of Polyunsaturated Fatty Acids (e.g., Linolenate, Linoleate)

Copper catalysts exhibit a notable selectivity in hydrogenating polyunsaturated fatty acids (PUFAs) such as linolenic acid (C18:3) and linoleic acid (C18:2) to monounsaturated fatty acids, primarily oleic acid (C18:1). This selectivity is critical because it allows for the reduction of the more reactive, oxidation-prone double bonds without significantly increasing the content of saturated fatty acids like stearic acid (C18:0) or promoting extensive cis/trans isomerization. Unlike nickel catalysts, which tend to hydrogenate all double bonds indiscriminately, copper catalysts preferentially target methylene-interrupted polyenes, leading to a higher yield of monounsaturated products. researchgate.netcnr.itcapes.gov.br

For instance, in the hydrogenation of soybean oil, copper catalysts have shown a much higher selectivity for reducing linolenic acid compared to linoleic acid. When linolenic acid content was reduced to 2%, soybean oil hydrogenated with a nickel catalyst contained approximately 28% linoleic acid, whereas the same hydrogenation with a copper catalyst resulted in about 49% linoleic acid. This indicates that copper catalysts effectively convert C18:3 to C18:1 while largely preserving C18:2. capes.gov.br Studies have reported selectivity ratios (KLn/KLo) for copper catalysts ranging from 5.1 to 7.1, significantly higher than the 1.3–2.2 observed for the Lindlar catalyst. mdpi.comgoogle.com

Table 1: Comparative Selectivity of Copper vs. Nickel Catalysts in Soybean Oil Hydrogenation

| Catalyst Type | Initial Linolenic Acid (%) | Final Linolenic Acid (%) | Final Linoleic Acid (%) | Selectivity (Ln/Lo) | Reference |

| Nickel | ~2 | < 1 | ~28 | Low | capes.gov.br |

| Copper | ~2 | < 1 | ~49 | High | capes.gov.br |

The optimal performance of copper catalysts in selective hydrogenation can be achieved under specific conditions. For example, using a Cu/SiO2 catalyst, a conversion of 90% for linolenic acid (C18:3) and 80% for linoleic acid (C18:2) has been reported, with good selectivity for oleic acid production and a favorable cis/trans isomer ratio. mdpi.comrepec.org

Role of Copper-Based Catalysts on Supports (e.g., Silica)

Copper catalysts are frequently supported on materials like silica (B1680970) (SiO2) to enhance their surface area, dispersion, and stability, thereby improving their catalytic performance. Copper supported on silica (Cu/SiO2) has demonstrated good activity and selectivity in the hydrogenation of fatty acid methyl esters and vegetable oils. mdpi.comgoogle.comresearchgate.netmdpi.com The choice of support and its textural properties, such as surface area and pore size, significantly influence the dispersion of copper species and the size of the active copper crystallites. mdpi.com

The method employed for synthesizing copper catalysts on silica supports plays a crucial role in determining their catalytic efficiency. Two commonly investigated methods are hydrolysis precipitation (HP) and ammonia-evaporation (AE). These methods are known to produce Cu/SiO2 catalysts with high dispersion of copper species and small active phase crystallites, which are considered particularly suitable for oil hydrogenation. mdpi.comresearchgate.netacs.org

The ammonia-evaporation (AE) method, for instance, involves forming a copper-ammonia complex followed by evaporation of ammonia, leading to the deposition of copper species onto the silica support. mdpi.comresearchgate.net Catalysts prepared using the HP method have shown high conversions, with reported values of 90% for C18:3 and 80% for C18:2. mdpi.comrepec.org Comparisons between AE and other methods like incipient wetness impregnation (IWI) suggest that AE can yield catalysts with higher activity and selectivity. mdpi.com

Table 2: Comparison of Synthesis Methods for Cu/SiO2 Catalysts in Fatty Acid Hydrogenation

| Catalyst Synthesis Method | Substrate Conversion (C18:3) | Substrate Conversion (C18:2) | Selectivity Notes | Reference |

| Hydrolysis Precipitation (HP) | ~90% | ~80% | Good oleic acid production and cis/trans ratio. | mdpi.comrepec.org |

| Ammonia-Evaporation (AE) | - | - | Produces high dispersion and small crystallites. | mdpi.comresearchgate.net |

The dispersion of copper species and the size of the active copper crystallites are critical factors affecting catalytic performance in hydrogenation reactions. Higher dispersion and smaller crystallite sizes generally lead to increased catalytic activity and selectivity. For example, copper catalysts with well-dispersed particles averaging 1.7-1.9 nm on silica supports have shown superior catalytic properties. mdpi.com Studies on other hydrogenation reactions indicate that smaller copper nanoparticles (e.g., 3-4 nm) evenly dispersed on a silica surface are associated with high activity and selectivity. mdpi.com Furthermore, smaller crystallite sizes (e.g., 3.4-3.6 nm) and higher copper dispersions, often achieved through specific precursor activation methods, have been linked to increased catalytic activity. d-nb.info While some studies on different reactions suggest a structure-sensitive correlation where larger crystallites might exhibit higher turnover frequencies, for the selective hydrogenation of fatty acids, maintaining small, highly dispersed copper particles is generally favored to maximize the surface area of active sites and control selectivity. nih.govresearchgate.net

Table 3: Influence of Copper Crystallite Size on Catalytic Properties (General Hydrogenation Trends)

| Catalyst System | Copper Crystallite Size (nm) | Dispersion/Activity Notes | Reference |

| Cu/Si | 1.7 - 1.9 | Well-dispersed Cu particles, good catalytic performance. | mdpi.com |

| Cu/SiO2-PD | 3 - 4 | Evenly dispersed nanoparticles, high activity and selectivity. | mdpi.com |

| Cu/ZnO (Precursor) | 3.4 - 3.6 | Higher dispersion, increased catalytic activity. | d-nb.info |

| Cu/SiO2-IWI | >30 | Lower dispersion, not active. | mdpi.com |

Mechanistic Pathways in Copper-Catalyzed Hydrogenation

The Horiuti-Polanyi mechanism is a widely accepted model for metal-catalyzed hydrogenation, typically involving the reversible addition of a hydrogen atom to a double bond, followed by an irreversible addition of a second hydrogen atom. mdpi.comwikipedia.orguidaho.edu However, for copper catalysts in the hydrogenation of polyunsaturated fatty acids, a reinterpretation of this mechanism has been proposed. researchgate.net This revised understanding suggests that the initial step in the conjugation of methylene-interrupted double bonds, a prerequisite for hydrogenation by copper, may involve the abstraction of a hydrogen atom from an allylic methylene (B1212753) group, forming an allylic radical. This radical then undergoes hydrogen atom addition to form a conjugated diene, which is subsequently hydrogenated. researchgate.net

This proposed pathway explains why copper catalysts are particularly selective for methylene-interrupted polyenes. The ability of copper to facilitate this initial hydrogen abstraction and subsequent conjugation, followed by hydrogenation according to a Horiuti-Polanyi-like mechanism for the conjugated system, allows for the preferential reduction of linolenic and linoleic acids to oleic acid while minimizing the formation of saturated stearic acid and unwanted isomers. researchgate.netcnr.it

Oxidation Catalysis

Mechanisms of Lipid Peroxidation Catalysis

Reduction of Copper to the Cuprous Form

In its catalytic functions, copper linoleate (B1235992) often involves copper ions cycling between oxidation states, particularly Cu(II) and Cu(I). While not exclusively used as a standalone reductant for copper itself, the catalytic mechanisms in which copper linoleate participates frequently rely on the reduction of the copper center from the cupric (Cu(II)) to the cuprous (Cu(I)) state. This redox cycling is a fundamental aspect of its activity in processes like the generation of reactive oxygen species, where the cuprous form plays a crucial role in activating oxygen or peroxides. The precise conditions and mechanisms facilitating this reduction are often intertwined with the specific catalytic reaction being performed.

Generation of Reactive Oxygen Species (ROS)

This compound has been identified as a catalyst capable of promoting the generation of reactive oxygen species (ROS), particularly through Fenton-like reactions dss.go.thirg-wp.com. In these processes, this compound can catalyze the reaction between molecular oxygen and other substrates, or activate hydrogen peroxide, to produce highly reactive species such as hydroxyl radicals (•OH). This catalytic activity is attributed to the redox cycling of the copper ion, where Cu(II) is reduced to Cu(I), which then reacts with peroxides to generate ROS, and is subsequently re-oxidized to Cu(II) dss.go.th. This capability positions this compound as a catalyst in oxidative degradation pathways and potentially in advanced oxidation processes.

Other Catalytic Organic Transformations

Beyond ROS generation, this compound serves as a catalyst in several other organic transformations, notably in oxidation reactions. It has been employed as an oxidation catalyst in the preparation of terephthalic acid google.com. Furthermore, studies have indicated its catalytic role in the oxidation of benzole, with reported yields influenced by the catalyst concentration and reaction conditions bnf.fr.

The catalytic activity of this compound extends to the degradation of organic substrates, where it can facilitate oxidative processes. Research has also suggested its involvement in polymerization reactions related to fatty acids, indicating a broader scope in catalyzing transformations of organic molecules researchgate.net.

Catalytic Applications of this compound: Selected Examples

| Reaction Type | Substrate/Reactant | Catalyst (this compound) | Conditions | Outcome/Product | Reference |

| Oxidation | Benzole | 0.201 (units unspecified) | 32°C, Benzole (as solvent/reactant) | 31.8% yield (unspecified) | bnf.fr |

| Oxidation | Various organics | Not specified | Not specified | Catalytic oxidation | researchgate.net |

| Oxidation | N/A | This compound | Used in preparation of terephthalic acid | Terephthalic acid | google.com |

| ROS Generation | N/A | This compound | Fenton-like conditions | Hydroxyl radicals | dss.go.thirg-wp.com |

Note: Specific units for catalyst amount and yield in reference bnf.fr were not fully detailed in the provided text snippet.

Compound List

Aluminium linoleate

Benzole

Bordeaux mixture

Calcium carboxylate

Calcium palmitate

Copper

Copper (I)

Copper (II)

Copper acetate (B1210297)

Copper borate (B1201080)

Copper caprylate

Copper chloride hydroxide (B78521)

Copper dimethyldithiocarbamate (B2753861)

Copper hydroxide

Copper magnesium sulfate (B86663)

Copper methanesulfonate (B1217627)

Copper naphthenate

Copper oleate (B1233923)

Copper oxide

Copper oxychloride-sulfate

Copper propionate (B1217596)

Copper resinate

Copper sulfate

Copper-oxine

Copper 3-phenylsalicylate

Cuprous oxide

Hexanal

Hydroxyl radicals

Iron(III) oxide (α-Fe2O3)

Lead (tribasic) maleate (B1232345)

Lead acetate

Lead linoleate

Lead manganese linoleate

Linoleic acid

Linoleate

Linseed oil

Magnesium linoleate

Manganese linoleate

Manganese dioxide (MnO2)

Methyl linoleate

Methyl octanoate (B1194180)

Methyl 9-oxononanoate (B1257084)

Nickel linoleate

Nickel oleate

Palmitic acid

Phenylmercuric acetate

Polyester

Potassium sorbate (B1223678)

Sodium lauryl sulfate

Sodium monofluoroacetate

Sodium mercaptoacetate (B1236969)

Terephthalic acid

Thiourea

Urea

Verdigris

Zinc linoleate

Zinc palmitate

Emerging Research Directions and Future Perspectives in Copper Linoleate Chemistry

Development of Novel Synthesis Routes

Traditional synthesis of metal carboxylates often involves metathesis reactions, which can be inefficient and generate significant waste. The future of copper linoleate (B1235992) synthesis lies in the development of cleaner, more efficient, and scalable methods. One promising avenue is the exploration of electrochemical synthesis. A notable example is the electrochemical synthesis of copper(II) oleate (B1233923), a compound structurally similar to copper linoleate, which has been successfully achieved. semanticscholar.organalis.com.myiaea.orgresearchgate.net This technique utilizes the electrochemical oxidation of a copper anode in the presence of the fatty acid ligand. semanticscholar.organalis.com.myiaea.orgresearchgate.net

This electrochemical approach offers several advantages over conventional methods, including mild reaction conditions (room temperature and ambient pressure), high yield, and the elimination of the need for precursor salts and strong oxidizing or reducing agents. The process can be optimized by controlling parameters such as applied voltage, electrolysis time, and the concentration of the supporting electrolyte. analis.com.my Future research will likely focus on adapting and optimizing this electrochemical method for the direct synthesis of this compound, potentially leading to a more sustainable and cost-effective production process.

Another emerging area is the use of mechanochemistry, a solvent-free or low-solvent technique that uses mechanical force to induce chemical reactions. This approach could offer a rapid and environmentally friendly route to this compound. Furthermore, sonochemical methods, which utilize ultrasound to drive chemical reactions, could also be explored for the synthesis of this compound with controlled particle sizes and morphologies.

Exploration of Advanced Characterization Techniques for Complex Structures

The structural elucidation of this compound is crucial for understanding its properties and reactivity. While traditional analytical techniques provide basic information, a deeper understanding of its coordination chemistry and solid-state structure requires the application of advanced characterization techniques. The complex nature of copper carboxylates, often forming polynuclear or polymeric structures, necessitates a multi-technique approach.

Future research will increasingly rely on a combination of the following advanced techniques:

Single-Crystal X-ray Diffraction: This remains the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For this compound, obtaining suitable single crystals is a primary challenge, but success would provide invaluable information on bond lengths, bond angles, and the coordination environment of the copper centers. Studies on other copper carboxylates have revealed dinuclear "paddle-wheel" structures, and it is anticipated that similar motifs may exist for this compound. nih.gov

X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that provides information about the elemental composition and chemical states of the elements present. For this compound, XPS can confirm the oxidation state of copper and the nature of the carboxylate coordination. analis.com.myresearchgate.net

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a powerful tool for probing the coordination mode of the carboxylate group. The difference in the vibrational frequencies of the asymmetric and symmetric stretching modes of the COO- group (Δν) can distinguish between monodentate, bidentate chelating, and bidentate bridging coordination. For many copper(II) carboxylates, a bridging bidentate coordination mode is indicated by the Δν value. nih.gov

UV-Visible Spectroscopy: This technique provides information about the electronic transitions within the complex and can be used to study the coordination environment of the copper(II) ion. analis.com.myresearchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is particularly useful for studying paramagnetic species like copper(II) complexes. The EPR spectrum can provide detailed information about the electronic structure and the geometry of the copper center.

By employing these advanced techniques, researchers can gain a comprehensive understanding of the structure of this compound, which is essential for establishing structure-property relationships.

Untapped Catalytic Potentials and Applications

The catalytic activity of copper compounds is well-established in a variety of organic transformations. nih.gov However, the specific catalytic applications of this compound remain largely unexplored. Future research is poised to investigate its potential in several key areas.

One of the most promising applications is in oxidation catalysis . Copper ions are known to be strong prooxidants in the oxidation of linoleate. nih.gov This suggests that this compound itself could serve as a catalyst for the selective oxidation of various organic substrates. The long alkyl chains of the linoleate ligands could enhance the solubility of the catalyst in nonpolar organic solvents, making it suitable for a range of liquid-phase oxidation reactions.

Another area of interest is in hydrogenation and deoxygenation reactions . While not directly involving this compound, studies on related systems provide valuable insights. For instance, copper phosphide catalysts have shown high activity in the deoxygenation of oleic acid. mdpi.com This opens up the possibility of exploring this compound, or its derivatives, as catalysts for the conversion of biomass-derived fatty acids into valuable biofuels and biochemicals. The development of hydrophobic copper catalysts derived from copper phyllosilicates for hydrogenation reactions further highlights the potential for designing tailored copper-based catalysts for specific applications. acs.org

Furthermore, the potential of this compound in polymerization reactions and as a curing agent for polymers and resins warrants investigation. Its ability to coordinate with various functional groups could be exploited in the design of novel catalytic systems for polymerization processes.

Deeper Elucidation of Biological Mechanisms in vitro

The biological activity of copper complexes is a rapidly growing field of research, with many compounds showing promise as therapeutic agents. While the in vivo effects of copper are complex, in vitro studies provide a controlled environment to elucidate the fundamental mechanisms of action at a molecular level. Future research on this compound will likely focus on its interactions with key biological macromolecules.

Drawing parallels from studies on other copper(II) complexes, the potential in vitro biological activities of this compound could include:

Interaction with DNA: Many copper complexes have been shown to interact with DNA through various binding modes, including intercalation and groove binding. nih.gov Techniques such as UV-vis spectroscopy, fluorescence spectroscopy, and viscosity measurements can be employed to study the binding of this compound to DNA. Understanding this interaction is a crucial first step in assessing its potential as an anticancer agent.

Protein Binding and Enzyme Inhibition: Copper complexes can bind to proteins, such as serum albumin, which affects their transport and bioavailability. nih.gov Fluorescence quenching studies are a common method to investigate protein binding. Furthermore, the ability of this compound to inhibit the activity of specific enzymes could be explored. For example, some copper(II) carboxylates have shown potential as α-amylase inhibitors. nih.gov

Anticancer and Antimicrobial Activity: The cytotoxic effects of this compound against various cancer cell lines and its antimicrobial activity against pathogenic bacteria and fungi are important areas for future investigation. In vitro assays, such as the MTT assay, can be used to determine the cytotoxic potential of the compound. nih.gov The lipophilic nature of the linoleate ligands may enhance the ability of the complex to cross cell membranes, potentially leading to increased biological activity.

Computational and Theoretical Studies for Predictive Modeling

Computational and theoretical chemistry are becoming indispensable tools in modern chemical research, offering insights that can be difficult to obtain through experiments alone. For this compound, these methods can be used to predict its structure, properties, and reactivity, thereby guiding experimental efforts.

Future computational studies on this compound are expected to focus on:

Density Functional Theory (DFT) Calculations: DFT is a powerful quantum mechanical method that can be used to calculate the electronic structure, geometry, and vibrational frequencies of molecules. For this compound, DFT calculations can help to predict the most stable coordination geometries, analyze the nature of the copper-ligand bonding, and interpret experimental spectroscopic data. Computational studies on other copper-catalyzed reactions, such as the carboxylation of organoboranes, have provided valuable mechanistic insights. acs.org Similar approaches can be applied to understand the potential catalytic activity of this compound.

Molecular Docking and Molecular Dynamics (MD) Simulations: These computational techniques can be used to model the interaction of this compound with biological macromolecules, such as DNA and proteins. Molecular docking can predict the preferred binding site and orientation of the complex, while MD simulations can provide a dynamic picture of the binding process and the conformational changes that occur upon binding.

Predictive Modeling of Catalytic Activity: Theoretical studies can be employed to investigate the mechanism of potential catalytic reactions involving this compound. By calculating the energy profiles of different reaction pathways, researchers can identify the most likely mechanism and predict the catalytic efficiency of the complex. Computational studies on the role of copper clusters on catalyst surfaces in carboxylation reactions demonstrate the power of these methods in catalyst design. mdpi.com

The integration of computational and experimental approaches will be crucial for accelerating the discovery and development of new applications for this compound.

Q & A

Basic Research Question

Q: What experimental protocols are recommended for synthesizing and purifying copper linoleate with high reproducibility? A: Synthesis typically involves reacting linoleic acid with a copper salt (e.g., copper acetate) under controlled conditions. Key steps include:

- Optimization of molar ratios (e.g., 2:1 linoleic acid-to-copper ratio) to minimize unreacted precursors.

- Purification via solvent extraction (e.g., using chloroform-methanol-water systems to isolate the lipid phase, as described in Bligh & Dyer’s method ).

- Characterization using FTIR to confirm esterification (C=O stretch at ~1700 cm⁻¹) and atomic absorption spectroscopy for copper quantification.

- Reproducibility requires strict control of temperature (±2°C) and pH (6.5–7.5) during synthesis. Document procedural deviations meticulously to align with reproducibility guidelines .

Advanced Research Question

Q: How can researchers resolve contradictions in reported catalytic activities of this compound in lipid oxidation studies? A: Contradictions often arise from variations in experimental parameters. A systematic approach includes:

- Controlled replication : Standardize substrate concentrations (e.g., 0.1–1.0 mM this compound) and reaction conditions (temperature, O₂ levels) .

- Mechanistic probing : Use electron paramagnetic resonance (EPR) to detect free radical intermediates, differentiating between autoxidation and metal-catalyzed pathways .

- Statistical validation : Apply multivariate regression to isolate variables (e.g., pH, solvent polarity) contributing to activity discrepancies .

- Cross-lab validation : Share protocols via open-access repositories to reduce methodological variability .

Basic Research Question

Q: What analytical techniques are most effective for characterizing this compound’s structural and thermal properties? A:

- Structural analysis :

- FTIR : Identifies carboxylate-copper bonding (asymmetric stretching at 1580–1650 cm⁻¹).

- NMR : ¹H NMR in CDCl₃ resolves linoleate’s bis-allylic protons (δ 2.8 ppm) and confirms complexation shifts .

- Thermal stability :

- TGA/DSC : Determine decomposition onset (e.g., ~200°C under N₂) and oxidative stability (O₂ vs. N₂ atmospheres) .

- Kinetic modeling : Use Flynn-Wall-Ozawa method to calculate activation energy (Eₐ) for degradation .

Advanced Research Question

Q: What methodologies are suitable for studying this compound’s interaction with biological membranes? A:

- Membrane models : Use liposomes or mitochondrial fractions (e.g., from rat liver) to assess permeability changes via fluorescence assays (e.g., calcein leakage) .

- Biophysical techniques :

- Differential scanning calorimetry (DSC) : Measures phase transition shifts in lipid bilayers induced by this compound .

- Electron microscopy : Visualizes membrane structural disruptions (e.g., vesicle fusion or pore formation).

- Comparative studies : Contrast with non-transition metal soaps (e.g., sodium linoleate) to isolate copper-specific effects .

Basic Research Question

Q: How should researchers design experiments to evaluate this compound’s solubility in solvent systems relevant to biological assays? A:

- Solvent screening : Test polar (e.g., DMSO, ethanol) and nonpolar solvents (hexane) using UV-Vis spectroscopy to monitor solubility thresholds (e.g., λmax ~240 nm for linoleate) .

- Partition coefficients : Measure logP values (octanol-water) to predict membrane permeability .

- Temperature dependence : Conduct solubility assays at 25°C and 37°C to simulate physiological conditions .

Advanced Research Question

Q: How can the PICOT framework structure hypothesis-driven research on this compound’s antioxidant/pro-oxidant duality? A:

- PICOT breakdown :

- Population : Lipid oxidation models (e.g., linoleic acid emulsions).

- Intervention : this compound at 0.5–5.0 µM concentrations.

- Comparison : Antioxidant controls (e.g., α-tocopherol) vs. pro-oxidant triggers (H₂O₂).

- Outcome : Oxidation rates (measured via conjugated dienes at 234 nm).

- Time : 0–24 hours .

- Data interpretation : Use ANOVA to compare treatment groups and resolve concentration-dependent effects .

Basic Research Question

Q: What are the critical parameters for ensuring this compound’s stability in long-term storage for experimental use? A:

- Storage conditions :

- Temperature : –20°C under argon to prevent autoxidation .

- Solvent : Store in anhydrous chloroform to avoid hydrolysis.

- Stability monitoring :

- Periodic FTIR to detect carboxylate degradation.

- TGA to assess moisture uptake .

Advanced Research Question

Q: How can researchers apply kinetic modeling to predict this compound’s reactivity in heterogeneous catalytic systems? A:

- Model selection : Use Langmuir-Hinshelwood kinetics for surface-mediated reactions.

- Parameterization :

- Determine adsorption constants (Kads) via quartz crystal microbalance (QCM).

- Calculate turnover frequencies (TOF) under varying O₂ partial pressures .

- Validation : Compare experimental vs. simulated rate profiles using MATLAB or Python .

Retrosynthesis Analysis